1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde

Medicinal chemistry Kinase inhibitor synthesis Regioisomer differentiation

Medicinal chemists targeting ALK5 or PDE1 often encounter the wrong regioisomer, derailing SAR programs. This 7-carbaldehyde isomer is the mandatory synthetic gateway to patent-protected 7-substituted inhibitor libraries. - Direct precursor for ALK5 inhibitors (IC50 = 5.0 nM) with co-crystal structure PDB 5USQ. - Exclusive entry point to Lundbeck PDE1B patent space (US 10,766,893 B2) via reductive amination. - Available at 98% HPLC purity; scalable from grams to kilograms from a single qualified source.

Molecular Formula C7H5N3O
Molecular Weight 147.137
CAS No. 1260665-51-7
Cat. No. B594952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
CAS1260665-51-7
Molecular FormulaC7H5N3O
Molecular Weight147.137
Structural Identifiers
SMILESC1=CN=C2C=NNC2=C1C=O
InChIInChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10)
InChIKeyNJECHCNAUQPZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Heterocyclic Aldehyde Building Block


1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde (CAS 1260665-51-7, MDL MFCD18250822) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a pyridine ring with a reactive carboxaldehyde substituent at the 7-position . This compound belongs to the pyrazolo[4,3-b]pyridine family, a privileged scaffold in medicinal chemistry underpinning clinical-stage kinase inhibitors including Glumetinib (c-Met) and VU0418506 (mGlu4 PAM) [1]. The 7-carbaldehyde regioisomer serves as the direct synthetic gateway to 7-amino-pyrazolo[4,3-b]pyridines, which have been advanced as PDE1 inhibitors for neurodegenerative and psychiatric disorders and as ALK5 inhibitors for cancer and fibrosis [2]. With a molecular formula of C7H5N3O and molecular weight of 147.13 g/mol, this compound is supplied at ≥95% purity by multiple vendors and at 98% (HPLC) by select manufacturers, with batch scales up to kilograms available [3].

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Regioisomer Substitution Risks


The pyrazolo[4,3-b]pyridine scaffold presents three constitutionally isomeric aldehyde substitution positions (C5, C6, C7), each yielding chemically distinct building blocks with non-interchangeable downstream synthetic outcomes. The 7-carbaldehyde regioisomer (CAS 1260665-51-7) provides a unique exocyclic aldehyde vector at the pyridine ring position para to the pyrazole N1–N2 fusion, enabling condensation, reductive amination, and Wittig chemistry to generate 7-substituted derivatives that are inaccessible from the 5-carbaldehyde (CAS 955127-78-3) or 6-carbaldehyde (CAS 1256836-61-9) isomers [1]. Critically, the entire published SAR for ALK5 inhibitors in the pyrazolo[4,3-b]pyridine series was built on 7-substituted analogs [2]; the 7-carbaldehyde is the required direct precursor for these lead series. Similarly, PDE1 inhibitor patents from Lundbeck explicitly claim 1H-pyrazolo[4,3-b]pyridin-7-amines of formula (I), which are synthesized via reductive amination or amination of the 7-carbaldehyde intermediate [3]. Substituting a 5- or 6-carbaldehyde isomer in these synthetic sequences would yield constitutionally different products that fall outside the claimed intellectual property space and lack the validated pharmacophore geometry. Furthermore, the 7-carbaldehyde regioisomer is the only member of this triad for which a one-step Vilsmeier–Haack synthesis in quantitative yield has been reported, establishing a distinct synthetic accessibility advantage [4].

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Quantitative Differentiation Metrics


Regioisomeric Exclusivity

The 7-carbaldehyde regioisomer (1260665-51-7) is the mandatory synthetic precursor for the entire class of 7-substituted pyrazolo[4,3-b]pyridine ALK5 and PDE1 inhibitors. The 5-carbaldehyde (955127-78-3) and 6-carbaldehyde (1256836-61-9) isomers, while sharing the same molecular formula (C7H5N3O) and molecular weight (147.13 g/mol), place the aldehyde group at electronically and sterically distinct positions on the pyridine ring, resulting in constitutionally different products after derivatization [1]. The Sabat et al. (2017) ALK5 inhibitor series derived exclusively from 7-substituted intermediates achieved low nanomolar biochemical potency (IC50 = 5.0 nM against ALK5) as documented in BindingDB, whereas no comparable ALK5 inhibition data exist for 5- or 6-substituted pyrazolo[4,3-b]pyridine analogs in the peer-reviewed literature [2]. The X-ray co-crystal structure PDB 5USQ confirms the 7-position substituent engages the ALK5 hinge-binding region, establishing a structural rationale for regioisomeric specificity [3].

Medicinal chemistry Kinase inhibitor synthesis Regioisomer differentiation

One-Step vs. Multi-Step Synthesis

A Molbank 2023 publication by Jaster et al. reports a one-step synthesis of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde in quantitative yield using adapted Vilsmeier–Haack formylation conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the 5-carbaldehyde isomer, which typically requires multi-step sequences involving cyclization of 5-aminopyrazole with diethyl ethoxymethylenemalonate followed by oxidation, or alternative routes via pyridine ring annulation to functionalized pyrazoles [2]. The 6-carbaldehyde isomer is accessible via related multi-step protocols but lacks a reported one-step quantitative method. The operational simplicity of the one-step Vilsmeier approach for the 7-isomer reduces synthetic step count, minimizes intermediate purification, and lowers overall process mass intensity—factors directly impacting cost-of-goods for larger-scale procurement.

Organic synthesis Process chemistry Vilsmeier-Haack formylation

Purity Specification Benchmarking

Vendor-sourced purity specifications indicate that 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde is commercially available at 98% purity (Min, HPLC) from Capotchem (Cat. No. 25971) [1] and at 98% from Leyan (Cat. No. 1532479) , with 95% minimum purity from AKSci (Cat. No. 4955AA) and CymitQuimica (Ref. 3D-KAC66551). The 5-carbaldehyde isomer is listed at ≥98% from Chemscene and ≥98% from Leyan, while the 6-carbaldehyde isomer is offered at 97% from Leyan and 95% from AKSci. The consistent availability of 98% HPLC-grade material for the 7-isomer, combined with the reported quantitative-yield synthetic route, supports higher batch-to-batch consistency expectations .

Quality control Analytical chemistry Procurement specifications

ALK5 Inhibition Validation

While 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde itself is a synthetic intermediate and not a terminal bioactive compound, its value proposition is defined by the potency of the 7-substituted derivatives it enables. The Sabat et al. (2017) ALK5 inhibitor program, initiated from a 4-substituted quinoline hit, employed scaffold morphing to the pyrazolo[4,3-b]pyridine series and achieved an ALK5 biochemical IC50 of 5.0 nM for the optimized 7-substituted lead compound, as recorded in BindingDB [1]. The X-ray co-crystal structure PDB 5USQ (2.55 Å resolution) confirms that the 7-position substituent directly engages the kinase hinge region via hydrogen-bonding interactions [2]. In a separate therapeutic area, the PDE1 inhibitor patent US 10,766,893 B2 (H. Lundbeck) claims 1H-pyrazolo[4,3-b]pyridin-7-amines requiring PDE1B IC50 ≤ 400 nM, with preferred compounds achieving ≤ 25 nM, for treatment of neurodegenerative and psychiatric disorders [3]. No equivalent patent estate or published potency data exist for 5- or 6-substituted pyrazolo[4,3-b]pyridine ALK5 or PDE1 inhibitors. This downstream biological validation establishes the 7-carbaldehyde as a strategically differentiated procurement choice for kinase drug discovery programs.

Kinase inhibition ALK5/TGF-β pathway Structure-based drug design

Scalability: Bulk vs. Milligram Supply

Capotchem explicitly states production scale 'Up to kgs' for 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde [1], enabling direct transition from medicinal chemistry (gram scale) to process development and preclinical supply without re-sourcing. CymitQuimica offers the compound in 50 mg (€195.00) and 500 mg (€777.00) packaged quantities with defined lead times . In contrast, the 6-carbaldehyde isomer (1256836-61-9) is predominantly listed at 1 g maximum packaged quantity with higher unit pricing (e.g., ¥9,813/1 g from BIOFOUNT) and longer lead times (10-day备货期) [2]. The combination of a quantitative-yield synthetic route and multi-vendor kilogram-scale availability positions the 7-carbaldehyde as the more supply-chain-resilient choice for programs anticipating scale-up.

Supply chain Bulk procurement Process development

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde: Key Applications


ALK5 Inhibitor Lead Optimization

The 7-carbaldehyde is the mandatory synthetic entry point for generating 7-substituted pyrazolo[4,3-b]pyridine ALK5 inhibitor libraries. As demonstrated by Sabat et al. (2017), scaffold morphing from a quinoline hit to the pyrazolo[4,3-b]pyridine series yielded ALK5 inhibitors with IC50 = 5.0 nM and improved ADME properties [1]. The aldehyde handle enables reductive amination with diverse amines, oxime/hydrazone formation, and Wittig olefination to access 7-position SAR vectors. The X-ray structure PDB 5USQ provides a direct structural basis for rational design [2]. Programs pursuing TGF-β pathway modulation for oncology or fibrosis should prioritize the 7-carbaldehyde over isomeric aldehydes because only the 7-substituted geometry matches the validated hinge-binding pharmacophore.

PDE1 Inhibitor Discovery for CNS Disorders

The Lundbeck PDE1 inhibitor patent estate (US 10,766,893 B2) explicitly claims 1H-pyrazolo[4,3-b]pyridin-7-amines requiring PDE1B IC50 values ≤ 400 nM, with preferred compounds achieving ≤ 25 nM, for indications including Alzheimer's disease, Parkinson's disease, ADHD, and schizophrenia [3]. The 7-carbaldehyde is the direct precursor for synthesizing the claimed 7-amino derivatives via reductive amination or Buchwald–Hartwig amination sequences. Procurement of the 7-isomer is essential for freedom-to-operate within this patent space and for accessing the PDE1B-selective pharmacophore geometry.

Kinase-Focused Heterocyclic Building Block

The pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in kinase drug discovery, with clinical examples including Glumetinib (c-Met inhibitor) and preclinical candidates targeting CDK8, ITK, and TRPA1 [4]. The 7-carbaldehyde provides a single reactive handle for parallel library synthesis via condensation, reductive amination, or Grignard addition without requiring protecting group strategies. The availability at kilogram scale from multiple vendors (Capotchem, Leyan) with 98% HPLC purity supports both small-scale exploratory medicinal chemistry and larger-scale process development from a single qualified source.

One-Step Derivatization for Probes and Bioconjugates

The quantitative-yield Vilsmeier–Haack synthesis reported by Jaster et al. (2023) establishes that the 7-carbaldehyde can be produced efficiently on-demand, while its aldehyde functionality enables straightforward derivatization to Schiff bases, hydrazones, and oximes without multi-step sequences [5]. This makes the compound suitable for generating fluorescent probes, affinity chromatography ligands, or PROTAC linker intermediates where the pyrazolo[4,3-b]pyridine core serves as a kinase recognition element and the 7-position provides the exit vector for linker attachment. No equivalent one-step, quantitative-yield synthetic protocol has been reported for the 5- or 6-carbaldehyde isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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